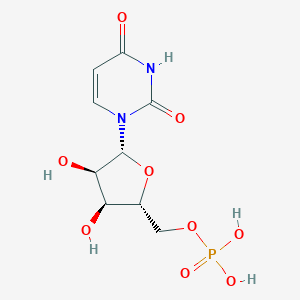
3-Fluoro-5-methylbenzoyl chloride
Vue d'ensemble
Description
The compound of interest, 3-Fluoro-5-methylbenzoyl chloride, is a fluorinated aromatic acyl chloride that serves as a building block in organic synthesis. It is related to other fluorinated benzoyl chlorides and derivatives that have been synthesized and characterized in various studies. These compounds are often used in the synthesis of more complex molecules due to the reactivity of the acyl chloride group and the influence of the fluorine atom on the aromatic ring .
Synthesis Analysis
The synthesis of related fluorinated benzoyl chlorides involves multi-step reactions, starting from different fluorinated benzaldehydes or benzoic acids. For instance, the Fries rearrangement, a Lewis acid-catalyzed process, has been employed to produce 3-fluoro-4-methoxybenzoyl chloride on a kilogram scale, demonstrating the scalability of such synthetic methods . Another example includes the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which involves steps like oximation, chlorination, cyclization, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde . These methods highlight the practicality and efficiency of synthesizing fluorinated aromatic compounds with potential for high yields and low costs.
Molecular Structure Analysis
The molecular structures of fluorinated benzoyl derivatives are often characterized by X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing weak intermolecular C–H···O and C–H···F interactions that contribute to the packing in the crystal structure . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Fluorinated benzoyl chlorides are reactive intermediates that can undergo various chemical reactions. They can be used to acylate amines, alcohols, and other nucleophiles. For instance, 2-fluorobenzoyl chloride has been used in the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole, followed by a microwave-assisted Fries rearrangement to produce benzamide derivatives . These reactions demonstrate the versatility of fluorinated benzoyl chlorides in organic synthesis, enabling the construction of complex molecules with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom and the acyl chloride group. The fluorine atom is highly electronegative, which can affect the electron distribution in the aromatic ring and thus influence the reactivity of the compound. The acyl chloride group is highly reactive, making these compounds suitable for further functionalization. Thermal stability and phase transitions of these compounds can be investigated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), as seen in the study of a related compound . Additionally, solubility and polymorphism are important properties that can be assessed to understand the behavior of these compounds under different conditions .
Applications De Recherche Scientifique
Synthesis of Organic Compounds :
- A study by Su Wei-ke (2008) details the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a process involving oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. This demonstrates the use of 3-Fluoro-5-methylbenzoyl chloride in complex organic syntheses (Su Wei-ke, 2008).
- In another study, the synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one using 3-Fluoro-5-methylbenzoyl chloride is described. This synthesis illustrates the utility of the compound in creating complex molecular structures (V. Kurteva & M. Petrova, 2015).
Electrochemical Studies :
- A study by Li Xiao and K. Johnson (2003) explores the electrochemistry of ionic liquids, identifying impurity chloride (potentially including compounds like 3-Fluoro-5-methylbenzoyl chloride) and suggesting methods for its elimination. This highlights the importance of understanding the electrochemical properties of such compounds (Li Xiao & K. Johnson, 2003).
Catalysis and Chemical Reactions :
- Research by Moreno-Fuquen et al. (2019) demonstrates the use of 3-Fluoro-5-methylbenzoyl chloride in the synthesis of complex molecules through catalyst- and solvent-free conditions. This study provides insight into its role in facilitating chemical reactions (R. Moreno-Fuquen et al., 2019).
Advanced Material Synthesis :
- A study by A. A. Zaki, H. Ahmed, and M. Hagar (2018) investigates the orientation effect of fluorine atoms on optical properties of certain liquid crystals. 3-Fluoro-5-methylbenzoyl chloride could potentially be relevant in the synthesis of these types of materials (A. A. Zaki, H. Ahmed & M. Hagar, 2018).
Analytical and Diagnostic Applications :
- Research conducted by K. G. Blass (1995) explores the development of a new quantitative fluorometric assay for creatinine, where compounds like 3-Fluoro-5-methylbenzoyl chloride may be utilized in the reaction process. This demonstrates its potential application in analytical chemistry and diagnostics (K. G. Blass, 1995).
Safety And Hazards
3-Fluoro-5-methylbenzoyl chloride is classified as a skin corrosion (Category 1B), and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-fluoro-5-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPKRATPLHNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392848 | |
| Record name | 3-Fluoro-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylbenzoyl chloride | |
CAS RN |
886497-77-4 | |
| Record name | 3-Fluoro-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















